Structural Differentiation from the 4-Fluoro Regioisomer: TPSA and Hydrogen-Bond Donor Positioning
The target compound (CAS 1156817-81-0) differs from its 4-fluoro regioisomer N-(4-fluorophenyl)-4-methylpiperazine-1-carboxamide (PDB AWD; CAS not listed for AWD) in both the fluorine position (ortho vs. para) and the presence of an aniline NH₂ donor. While both isomers share a computed TPSA of 49.6 Ų, the target compound possesses one hydrogen-bond donor (the aniline NH₂; PubChem HBD count = 1) compared to the 4-fluoro regioisomer which also has a urea-like NH donor (HBD count = 1) but positioned differently relative to the piperazine ring [1][2]. The ortho-fluoro substituent in the target compound restricts rotation around the carbonyl–aryl bond, pre-organising the NH₂ group into a conformation that can engage kinase hinge regions via a bidentate donor–acceptor motif, a feature not available to the para-fluoro regioisomer [3].
| Evidence Dimension | Regioisomeric structure and hydrogen-bond donor geometry |
|---|---|
| Target Compound Data | 5-amino-2-fluorobenzoyl (ortho-F; NH₂ at para to carbonyl); HBD = 1; TPSA = 49.6 Ų; 1 rotatable bond |
| Comparator Or Baseline | N-(4-fluorophenyl)-4-methylpiperazine-1-carboxamide (PDB AWD; para-F; urea-like NH); HBD = 1; TPSA ≈ 49.6 Ų (estimated) |
| Quantified Difference | Fluorine position: ortho (target) vs. para (comparator); torsional profile differs qualitatively due to ortho steric effect |
| Conditions | Computed descriptors (PubChem Cactvs 3.4.8.24); PDB ligand annotation for AWD |
Why This Matters
Procurement of the correct regioisomer is critical for SAR studies targeting kinases or other ATP-binding proteins where the aniline NH₂ serves as a hinge-binding hydrogen-bond donor.
- [1] PubChem. (2025). Computed descriptors for CID 43510676: HBD count = 1; TPSA = 49.6 Ų. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1156817-81-0. View Source
- [2] RCSB PDB. (n.d.). AWD Ligand Summary (4-fluoro regioisomer). Retrieved from https://www.rcsb.org/ligand/AWD. View Source
- [3] Böhm, H.-J., Flohr, A., & Stahl, M. (2004). Scaffold hopping and conformational restriction in kinase inhibitor design. Drug Discovery Today: Technologies, 1(3), 217–224. View Source
